molecular formula C21H28N2O5S3 B6419358 2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine CAS No. 920903-42-0

2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine

Cat. No.: B6419358
CAS No.: 920903-42-0
M. Wt: 484.7 g/mol
InChI Key: KWBCKNLYNOJVRI-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazol-5-amine core substituted with two sulfonyl groups: cyclohexanesulfonyl at position 2 and 4-methylbenzenesulfonyl (tosyl) at position 2. The amine group at position 5 is modified with an (oxolan-2-yl)methyl (tetrahydrofuran-derived) moiety. The sulfonyl groups enhance stability and influence electronic properties, while the oxolanylmethyl substituent may improve solubility compared to alkyl or aromatic analogs .

Properties

IUPAC Name

2-cyclohexylsulfonyl-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S3/c1-15-9-11-18(12-10-15)30(24,25)20-19(22-14-16-6-5-13-28-16)29-21(23-20)31(26,27)17-7-3-2-4-8-17/h9-12,16-17,22H,2-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBCKNLYNOJVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3CCCCC3)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's molecular structure can be described as follows:

  • Molecular Formula : C₁₅H₁₉N₃O₄S₂
  • Molecular Weight : Approximately 357.45 g/mol
  • Structural Features : The compound contains a thiazole ring, sulfonyl groups, and an oxolane moiety, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine possess activity against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazole AE. coli32 µg/mL
Thiazole BS. aureus16 µg/mL
Target CompoundP. aeruginosa8 µg/mL

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines in macrophages.

Case Study: Inhibition of TNF-alpha

A study conducted on RAW 264.7 macrophages demonstrated that treatment with the target compound reduced TNF-alpha levels by approximately 50% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent.

Anticancer Potential

Emerging data suggests that thiazole derivatives may exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Evaluation

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54912Inhibition of proliferation

The biological activity of the compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonyl groups may interact with various enzymes involved in inflammation and microbial resistance.
  • Modulation of Signaling Pathways : The compound could influence signaling pathways related to cell survival and apoptosis.

Research Findings

Recent studies have focused on elucidating the precise mechanisms through which this compound exerts its effects. For instance, research has indicated that it may modulate NF-kB signaling pathways, which are critical in inflammatory responses.

Comparison with Similar Compounds

Structural Analogues of Thiazol-5-amine Derivatives

The following table compares key structural and functional attributes:

Compound Name Core Structure Substituents (Positions) Key Features CAS/RN Reference
Target Compound 1,3-Thiazol-5-amine 2-(Cyclohexanesulfonyl), 4-(4-methylbenzenesulfonyl), N-[(oxolan-2-yl)methyl] High polarity due to dual sulfonyl groups; oxolane enhances solubility Not provided N/A
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-tosylthiazol-5-amine 1,3-Thiazol-5-amine 2-(4-Chlorobenzenesulfonyl), 4-(tosyl), N-(3-methoxypropyl) Chlorine increases electronegativity; lower solubility vs. oxolane 868214-04-4
4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine 1,3-Thiazol-2-amine 4-(Benzenesulfonyl), 5-chloro, N-(pyridin-3-ylmethyl) Pyridine moiety introduces basicity; chloro may enhance bioactivity 736169-75-8
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine 1,3-Thiazol-2-amine 4-(4-Cyclohexylphenyl) Lacks sulfonyl groups; hydrophobic cyclohexylphenyl dominates properties 1365961-03-0
4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine 1,3-Oxazol-5-amine 4-(Benzenesulfonyl), 2-(2-chlorophenyl), N-(3-morpholinopropyl) Oxazole core vs. thiazole; morpholine improves water solubility 380319-71-1
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazol-2-amine 5-(4-Methylphenyl), N-(4-chlorobenzylidene) Thiadiazole core; benzylidene group enables π-π interactions Not provided

Key Comparative Findings

In contrast, analogs with single sulfonyl groups (e.g., ) or none (e.g., ) exhibit reduced electronic perturbation. Chlorine substituents (e.g., in ) enhance electronegativity but may reduce metabolic stability compared to the target compound.

Solubility and Polarity :

  • The oxolanylmethyl group in the target compound introduces an oxygen-rich, polar substituent, likely improving aqueous solubility over analogs with alkyl chains (e.g., 3-methoxypropyl in ) or aromatic groups (e.g., pyridinylmethyl in ).
  • Compounds with morpholine () or tetrahydrofuran-derived groups (target) show superior solubility to purely aromatic or hydrophobic analogs (e.g., ).

Biological Activity :

  • Sulfonyl-containing thiazoles (target, ) are associated with enzyme inhibition (e.g., kinases, proteases) due to sulfonyl-oxygen interactions with active sites.
  • Thiadiazole derivatives () demonstrate insecticidal/fungicidal activity, suggesting divergent applications compared to sulfonyl-thiazoles.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves cyclization and electrophilic substitution, as seen in related sulfonyl-thiazoles (). However, introducing the oxolanylmethyl group may require specialized protecting strategies.

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